Methyl 2-(dimethylamino)-5-fluorosulfonyloxybenzoate

Hydrolytic stability Covalent inhibitor warhead SuFEx click chemistry

Methyl 2-(dimethylamino)-5-fluorosulfonyloxybenzoate (CAS 2411293-18-8, molecular formula C10H12FNO5S, MW 277.27 g/mol) is an aryl fluorosulfate (ArOSO2F) derivative belonging to the sulfur(VI) fluoride exchange (SuFEx) click chemistry family. The compound bears three electronically distinct functional modules on a single benzoate scaffold: an ortho-dimethylamino group (electron-donating, H-bond accepting), a methyl ester at position 1, and a fluorosulfonyloxy (‑OSO2F) warhead at position 5.

Molecular Formula C10H12FNO5S
Molecular Weight 277.27
CAS No. 2411293-18-8
Cat. No. B3013376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(dimethylamino)-5-fluorosulfonyloxybenzoate
CAS2411293-18-8
Molecular FormulaC10H12FNO5S
Molecular Weight277.27
Structural Identifiers
SMILESCN(C)C1=C(C=C(C=C1)OS(=O)(=O)F)C(=O)OC
InChIInChI=1S/C10H12FNO5S/c1-12(2)9-5-4-7(17-18(11,14)15)6-8(9)10(13)16-3/h4-6H,1-3H3
InChIKeyOZHRECNISFCUIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(dimethylamino)-5-fluorosulfonyloxybenzoate (CAS 2411293-18-8) — Aryl Fluorosulfate Building Block for SuFEx Click Chemistry and Cross-Coupling Procurement


Methyl 2-(dimethylamino)-5-fluorosulfonyloxybenzoate (CAS 2411293-18-8, molecular formula C10H12FNO5S, MW 277.27 g/mol) is an aryl fluorosulfate (ArOSO2F) derivative belonging to the sulfur(VI) fluoride exchange (SuFEx) click chemistry family . The compound bears three electronically distinct functional modules on a single benzoate scaffold: an ortho-dimethylamino group (electron-donating, H-bond accepting), a methyl ester at position 1, and a fluorosulfonyloxy (‑OSO2F) warhead at position 5 . This regiochemical arrangement enables dual-mode utility: the ‑OSO2F group serves both as a SuFEx-clickable electrophilic warhead for covalent protein targeting and as a pseudohalide leaving group for transition-metal-catalyzed cross-coupling, while the ortho-dimethylamino substituent modulates electronic properties, lipophilicity, and potential for intramolecular hydrogen-bonding interactions absent in simpler aryl fluorosulfates.

Why Methyl 2-(dimethylamino)-5-fluorosulfonyloxybenzoate Cannot Be Replaced by Its Sulfonyl Fluoride, Triflate, or Phenol Analogs — Procurement-Relevant Differentiation


Aryl fluorosulfates, aryl sulfonyl fluorides, aryl triflates, and the parent phenol may appear interchangeable at first glance because they all derive from a common phenolic precursor and can serve as electrophiles in cross-coupling or covalent inhibition workflows. However, methyl 2-(dimethylamino)-5-fluorosulfonyloxybenzoate occupies a specific position in the SuFEx reactivity hierarchy distinct from sulfonyl fluoride analogs, and its fluorosulfate leaving group confers hydrolytic stability, atom economy, and regulatory advantage over triflate alternatives . The ortho-dimethylamino substituent further differentiates this compound from unsubstituted aryl fluorosulfates by altering electron density on the aromatic ring and enabling tertiary amine-mediated catalysis or recognition interactions that simple phenyl fluorosulfates cannot support . Interchanging with the sulfonyl fluoride positional isomer (e.g., methyl 4-(dimethylamino)-3-(fluorosulfonyl)benzoate) trades the ‑OSO2F warhead for an ‑SO2F group, fundamentally changing reactivity toward nucleophiles, hydrolysis rate, and protein-labeling selectivity — differences quantified below.

Methyl 2-(dimethylamino)-5-fluorosulfonyloxybenzoate — Quantitative Differentiation Evidence for Scientific Selection


Hydrolytic Stability: Aryl Fluorosulfate >24 h Intact at Physiological pH vs. Sulfonyl Fluoride Rapid Hydrolysis

The fluorosulfate (-OSO2F) functional group exhibits markedly superior hydrolytic stability under physiologically relevant conditions compared with the sulfonyl fluoride (-SO2F) group. In a controlled study, para- and meta-carboxyl benzene fluorosulfates remained stable to hydrolysis over 24 hours at pH 7.5, while the corresponding sulfonyl fluorides were readily hydrolyzed . This stability difference is mechanistically rooted in the oxygen-mediated resonance stabilization of the fluorosulfate group, which attenuates the electrophilicity of the sulfur atom relative to sulfonyl fluorides. For methyl 2-(dimethylamino)-5-fluorosulfonyloxybenzoate, the ortho-dimethylamino substituent further modulates aryl ring electron density, potentially enhancing this stability; the compound's computed XlogP of 2 and TPSA of 81.3 Ų indicate a balance of lipophilicity and polarity compatible with both organic reaction media and aqueous biological buffers . The practical consequence is that procurement of the fluorosulfate derivative, rather than a seemingly analogous sulfonyl fluoride (e.g., methyl 4-(dimethylamino)-3-(fluorosulfonyl)benzoate, CAS 2229394-00-5), ensures a shelf-stable reagent that resists premature hydrolysis during storage, handling, and aqueous reaction setups.

Hydrolytic stability Covalent inhibitor warhead SuFEx click chemistry

SuFEx Reactivity Hierarchy: Aryl Fluorosulfate Is ~28-Fold Less Reactive Than Sulfonyl Fluoride, Enabling Context-Dependent Covalent Selectivity

Within the SuFEx reactivity hierarchy, aryl fluorosulfates (ArOSO2F) occupy the least reactive tier, below aryl sulfonyl fluorides (ArSO2F). Zheng et al. (J. Am. Chem. Soc. 2021) quantified the relative rate constant as krel = 0.035 for phenyl fluorosulfate compared to phenyl sulfonyl fluoride (krel = 1.0) . This ~28-fold difference in intrinsic reactivity translates into a critical selectivity advantage: aryl fluorosulfates do not react appreciably with abundant off-target nucleophiles such as serum albumin, even at high concentrations and extended reaction times, whereas benzenesulfonyl fluoride under identical conditions labels albumin with multiple copies . For methyl 2-(dimethylamino)-5-fluorosulfonyloxybenzoate, the additional electron-donating ortho-dimethylamino group is expected to further reduce electrophilicity at sulfur relative to unsubstituted phenyl fluorosulfate, potentially widening this selectivity gap. This positions the compound as a 'dormant' electrophile that activates predominantly upon encountering a complementary protein microenvironment — a property not achievable with the more promiscuous sulfonyl fluoride positional isomer (e.g., methyl 4-(dimethylamino)-3-(fluorosulfonyl)benzoate, which bears the intrinsically more reactive -SO2F group at a different ring position).

SuFEx reactivity hierarchy Covalent probe selectivity Click chemistry kinetics

Atom Economy and Regulatory Advantage: Fluorosulfate as a Non-PFAS, Low-Molecular-Weight Leaving Group vs. Triflate and Nonaflate

Aryl fluorosulfates have emerged as non-PFAS (per- and polyfluoroalkyl substance) alternatives to aryl triflates and nonaflates, which face increasing regulatory restrictions . The fluorosulfate leaving group (-OSO2F, formula mass 99 Da) is substantially smaller than the triflate group (-OSO2CF3, formula mass 149 Da), conferring an inherent atom economy advantage: in a cross-coupling reaction where the leaving group is discarded, switching from triflate to fluorosulfate reduces waste mass by ~34% per equivalent. The RSC Advances review (2023) explicitly states that aryl fluorosulfates serve as 'less toxic and more atom economical alternatives to triflates' . Furthermore, DFT calculations demonstrate that the oxidative addition barrier of aryl fluorosulfates with Pd(0) is 'virtually identical' to that of triflates and nonaflates, meaning this atom economy gain does not come at the cost of catalytic reactivity . For methyl 2-(dimethylamino)-5-fluorosulfonyloxybenzoate, the combination of the fluorosulfate group with the ortho-dimethylamino substituent creates a dual-function scaffold: the electron-rich dimethylamino group may further accelerate oxidative addition by increasing aryl electron density, a synergy absent in simpler phenyl fluorosulfate.

Atom economy PFAS-free electrophile Green chemistry procurement

Regiochemical Differentiation: 5-Fluorosulfonyloxy-2-dimethylamino Substitution Pattern vs. 4-Dimethylamino-3-fluorosulfonyl Isomer

Two closely related positional isomers exist for the dimethylamino-fluorosulfuryl benzoate scaffold: methyl 2-(dimethylamino)-5-fluorosulfonyloxybenzoate (CAS 2411293-18-8, the target compound, bearing -OSO2F at C5 and -N(CH3)2 at C2) and methyl 4-(dimethylamino)-3-(fluorosulfonyl)benzoate (CAS 2229394-00-5, bearing -SO2F at C3 and -N(CH3)2 at C4) . These isomers differ fundamentally in: (i) warhead identity (-OSO2F fluorosulfate vs. -SO2F sulfonyl fluoride), which dictates the SuFEx reactivity tier and hydrolytic stability as demonstrated above; (ii) regiochemical positioning of the dimethylamino group relative to the ester, altering the electronic push-pull character of the aromatic system. The target compound's ortho-N(CH3)2/COOCH3 arrangement creates a classical donor-acceptor push-pull system capable of intramolecular charge transfer, enhancing UV absorption properties and potentially enabling fluorescent readout applications not accessible with the 4-dimethylamino-3-fluorosulfonyl isomer . Computed descriptors confirm divergence: the target compound has XlogP = 2 and TPSA = 81.3 Ų, while the sulfonyl fluoride isomer (C10H12FNO4S, MW 261.27) has a different H-bond acceptor count (4 vs. 7) and lacks the oxygen bridge characteristic of the fluorosulfate ester .

Regiochemistry Structure-activity relationship Electronic modulation

Chemoselective Cross-Coupling: Fluorosulfate Orthogonal Reactivity Enables Sequential Functionalization Unattainable with Triflates or Halides Alone

Aryl fluorosulfates exhibit unique orthogonal reactivity in the presence of competing halide leaving groups, enabling sequential C-C bond-forming strategies that cannot be realized with triflates or halides alone. Schoenebeck and co-workers demonstrated that in arenes bearing both -OSO2F and -Cl substituents, Negishi coupling occurs exclusively at the C-OSO2F position, leaving the C-Cl bond intact . When Br replaces Cl, the selectivity is completely reversed: exclusive coupling occurs at C-Br, with -OSO2F remaining untouched. This orthogonal reactivity profile was exploited for triply selective sequential functionalization in the sequence C-Br → C-OSO2F → C-Cl. In contrast, aryl triflates show no such tunable selectivity gradient: they couple competitively with bromides, precluding sequential bond construction . For methyl 2-(dimethylamino)-5-fluorosulfonyloxybenzoate, the -OSO2F group at C5 provides a predictable second-stage coupling handle that can be orthogonally activated after initial functionalization at a halogen-bearing position — a synthetic design option not available with the corresponding triflate, mesylate, or parent phenol.

Chemoselective cross-coupling Sequential diversification Late-stage functionalization

Methyl 2-(dimethylamino)-5-fluorosulfonyloxybenzoate — Evidence-Backed Research and Industrial Application Scenarios


Covalent Chemical Probe Development: Context-Dependent Lysine/Tyrosine Targeting with Reduced Off-Target Albumin Labeling

Based on the demonstrated krel = 0.035 for aryl fluorosulfates (Evidence Item 2) and the finding that benzene fluorosulfate does not appreciably label serum albumin under conditions where benzenesulfonyl fluoride produces multiple adducts , methyl 2-(dimethylamino)-5-fluorosulfonyloxybenzoate is particularly suited as a scaffold for developing residue-selective covalent chemical probes. The dormant fluorosulfate warhead remains inert toward abundant serum proteins during incubation but can be activated upon binding to a complementary protein pocket that provides the requisite electrostatic and geometric catalysis. The ortho-dimethylamino group offers an additional handle for modulating binding affinity and probe physicochemical properties (XlogP = 2, TPSA = 81.3 Ų ), making this compound a privileged starting point for chemoproteomic probe libraries targeting lysine, tyrosine, or histidine residues in functional protein sites.

Sequential Diversification of Multifunctionalized Biaryl Scaffolds via Orthogonal Cross-Coupling

The fluorosulfate group's established orthogonal reactivity — selective C-OSO2F coupling in the presence of C-Cl, and inertness in the presence of C-Br — enables triply selective sequential Negishi coupling (Evidence Item 5) . Methyl 2-(dimethylamino)-5-fluorosulfonyloxybenzoate can serve as a core building block in convergent biaryl synthesis: the methyl ester at C1 can be hydrolyzed and coupled; the C5-OSO2F serves as the second-stage electrophile after initial C-Br (or C-I) functionalization at a halogenated derivative; and the ortho-dimethylamino group can be elaborated via C-H functionalization or quaternization. This sequential diversification strategy is directly enabled by fluorosulfate chemoselectivity and is not achievable with the corresponding triflate.

Non-PFAS Arylation Reagent for Industrial-Scale Pharmaceutical Intermediate Synthesis Under Aqueous Micellar Conditions

The regulatory and atom economy advantages of fluorosulfates over PFAS-classified triflates and nonaflates (Evidence Item 3), combined with the recently demonstrated protocol for rapid aminations of aryl fluorosulfates in water using the Pd oxidative addition complex OAC-1 under aqueous micellar conditions , position this compound as a viable non-PFAS electrophile for process-scale C-N and C-C bond formation. The 34% reduction in leaving-group mass compared with triflate directly improves process mass intensity (PMI) metrics. The compound's computed XlogP of 2 suggests adequate aqueous solubility for micellar catalysis conditions while retaining sufficient lipophilicity for organic-phase workup.

18F-Radiolabeling Precursor for PET Tracer Development via Ultrafast Isotopic SuFEx Exchange

The SuFEx isotopic exchange method established by Zheng et al. (J. Am. Chem. Soc. 2021) achieved radiochemical yields of 83–100% (median 98%) with molar activity of 280 GBq/μmol at room temperature in 30 seconds for aryl fluorosulfates . Methyl 2-(dimethylamino)-5-fluorosulfonyloxybenzoate, bearing the requisite -OSO2F group, can serve as a precursor for [18F]aryl fluorosulfate PET tracer synthesis. The dimethylamino substituent provides a modifiable vector for installing targeting moieties, and the rapid 30-second labeling time is compatible with the 109.77-minute half-life of fluorine-18 . Critically, the demonstrated hydrolytic stability of the fluorosulfate group over 24 h at pH 7.5 (Evidence Item 1) ensures that the radiolabeled product remains intact during in vivo imaging windows, a critical procurement consideration when selecting between fluorosulfate and sulfonyl fluoride radiotracer precursors.

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